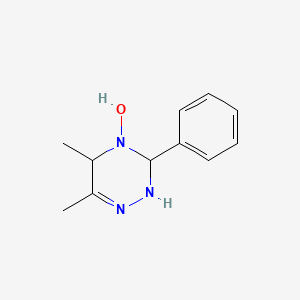
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring, which is further connected to a butanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-3-propoxyphenol with a suitable formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.
Esterification: The intermediate is then esterified with butanoic acid or its derivatives using a catalyst like sulfuric acid to form the ester.
Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy ring may also interact with hydrophobic pockets in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoic acid: Similar structure but with an ethoxy group instead of a propoxy group.
4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoic acid: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
820237-78-3 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C15H20O5/c1-3-8-19-13-7-6-12(10-16)15(11(13)2)20-9-4-5-14(17)18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GCRITXVZXMPZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


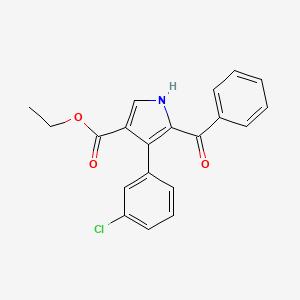
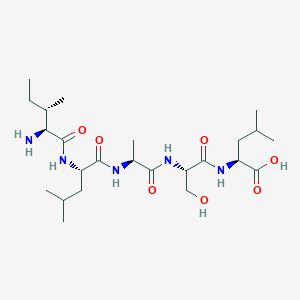
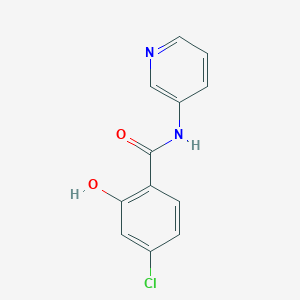
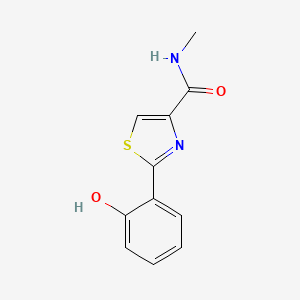
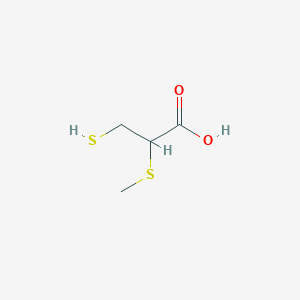

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
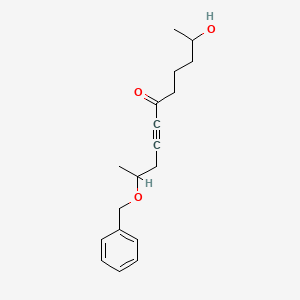
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
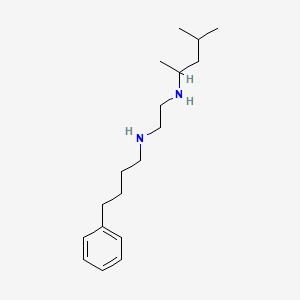
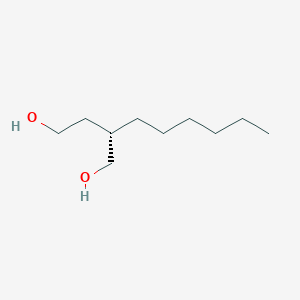
![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
